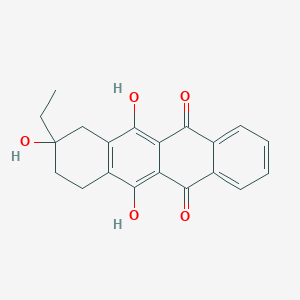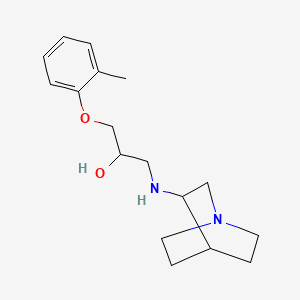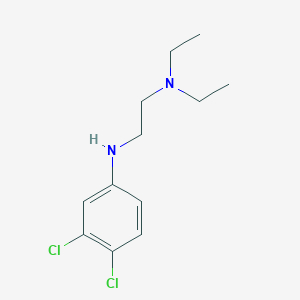
2-Phenyl-1,4,7,10-tetraoxacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,4,7,10-tetraoxacyclododecane is a chemical compound with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol . It is also known as phenyl-12-crown-4, a member of the crown ether family, which are cyclic chemical compounds consisting of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.
Méthodes De Préparation
The synthesis of 2-Phenyl-1,4,7,10-tetraoxacyclododecane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenol with ethylene oxide in the presence of a base to form the desired crown ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Phenyl-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It can form stable complexes with metal cations such as potassium, sodium, and lithium.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation and Reduction: The ether groups in the crown ether ring can be oxidized or reduced, although these reactions are less common and typically require specific reagents and conditions.
Applications De Recherche Scientifique
2-Phenyl-1,4,7,10-tetraoxacyclododecane has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2-Phenyl-1,4,7,10-tetraoxacyclododecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the ether groups coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, making it useful in various chemical processes .
Comparaison Avec Des Composés Similaires
2-Phenyl-1,4,7,10-tetraoxacyclododecane is unique among crown ethers due to the presence of the phenyl group, which can participate in additional chemical reactions. Similar compounds include:
12-Crown-4: Lacks the phenyl group and is primarily used for complexing smaller cations like lithium.
15-Crown-5: Contains an additional ether group, making it suitable for larger cations like sodium.
18-Crown-6: Even larger, used for complexing potassium ions.
These comparisons highlight the versatility and specificity of this compound in various chemical applications.
Propriétés
Numéro CAS |
75507-19-6 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-phenyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C14H20O4/c1-2-4-13(5-3-1)14-12-17-9-8-15-6-7-16-10-11-18-14/h1-5,14H,6-12H2 |
Clé InChI |
LLCPIXNLFGBTEC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(COCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


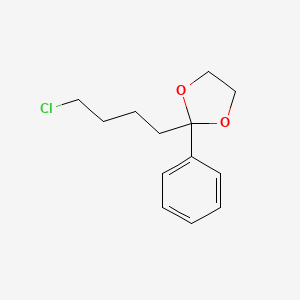
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
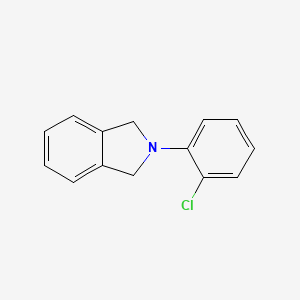
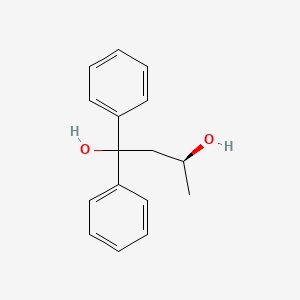
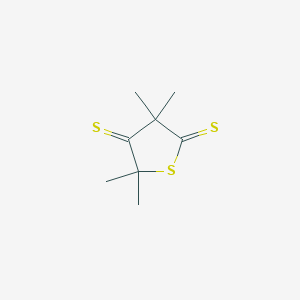

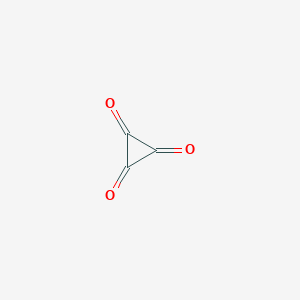
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
methanone](/img/structure/B14454923.png)
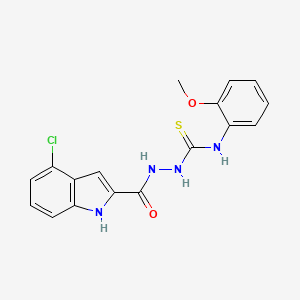
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
